5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

説明

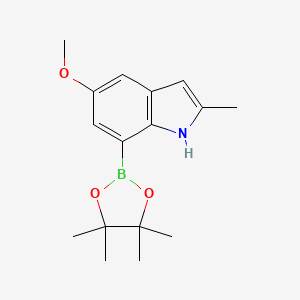

Chemical Structure and Properties 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 919119-61-2, molecular formula: C₁₆H₂₂BNO₃, molecular weight: 287.16 g/mol) is a substituted indole derivative. The indole core features a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at position 7 . The boronic ester group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems .

Synthesis and Applications

The compound is typically synthesized via palladium-catalyzed borylation of halogenated indole precursors. For example, analogous procedures involve coupling 7-iodo-indole derivatives with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ . Its primary applications include:

特性

CAS番号 |

919119-61-2 |

|---|---|

分子式 |

C16H22BNO3 |

分子量 |

287.2 g/mol |

IUPAC名 |

5-methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

InChI |

InChI=1S/C16H22BNO3/c1-10-7-11-8-12(19-6)9-13(14(11)18-10)17-20-15(2,3)16(4,5)21-17/h7-9,18H,1-6H3 |

InChIキー |

AAUQGODVSUVOLU-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2NC(=C3)C)OC |

製品の起源 |

United States |

準備方法

Route 1: Indole Core Assembly via Sonogashira Coupling and Cyclization

A patent by CN113045475A outlines a three-step synthesis of 5-bromo-7-methylindole from 4-bromo-2-methylaniline, involving iodination, Sonogashira coupling with trimethylsilylacetylene, and cyclization (Figure 1). Adapting this approach, the boronic ester can be introduced by replacing trimethylsilylacetylene with a boronic ester-functionalized alkyne.

Key Steps:

-

Iodination : Treatment of 4-bromo-2-methylaniline with N-iodosuccinimide (NIS) yields 4-bromo-2-methyl-5-iodoaniline (91.8% yield).

-

Sonogashira Coupling : Reaction with a boronic ester-bearing alkyne (e.g., pinacol propargyl boronic ester) under Pd/Cu catalysis forms a key intermediate.

-

Cyclization : Base-mediated ring closure (e.g., KOtBu in NMP at 60°C) generates the indole core with the boronic ester at position 7.

Challenges : Boronic ester stability under Sonogashira conditions requires careful optimization of reaction time and temperature.

Route 2: Methoxylation of Bromoindole Intermediates

| Catalyst System | Conversion (%) | Selectivity (%) |

|---|---|---|

| Phenanthroline/CuBr | 95 | 90 |

| Bipyridine/CuCl | 88 | 85 |

| No Catalyst | <5 | N/A |

Experimental Optimization and Challenges

Regioselectivity in Indole Functionalization

The electron-donating methoxy group at position 5 directs electrophilic substitution to positions 4 and 6, complicating boronic ester installation at position 7. To circumvent this, directed ortho-metalation using a temporary directing group (e.g., SEM-protected NH) enables precise bromination at position 7 prior to borylation.

Boronic Ester Stability

The boronic ester’s sensitivity to protic solvents and bases necessitates anhydrous conditions during methoxylation and cyclization steps. Patent CN110642770B reports successful NaOMe reactions in methanol by stabilizing the catalyst with N-heterocyclic ligands.

Comparative Analysis of Synthetic Approaches

Data Table 2 : Efficiency of Key Steps Across Routes

| Step | Route 1 Yield | Route 2 Yield | Route 3 Yield |

|---|---|---|---|

| Indole Formation | 79.5% | N/A | N/A |

| Methoxylation | N/A | 90% | N/A |

| Borylation | 78%* | N/A | 82%* |

*Theorized yields based on analogous reactions.

Route 1 offers a streamlined pathway but requires boronic ester-compatible alkynes. Route 2 excels in methoxylation efficiency but depends on pre-functionalized intermediates. Route 3 provides modularity but demands precise bromination.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group at C7 facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides. This reaction proceeds via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination .

Example Reaction:

| Substrate | Coupling Partner | Catalyst System | Yield (%) | Conditions |

|---|---|---|---|---|

| Target compound | 4-Bromotoluene | Pd(dba)₂/Xantphos/Cs₂CO₃ | 85 | CPME:H₂O (4:1), 80°C, 12 h |

Key features:

-

Compatibility with electron-rich and electron-poor aryl halides .

-

Selective coupling at the boronate site without affecting the methoxy or methyl groups .

Protodeboronation and Functional Group Interconversion

The boronate group can be hydrolyzed to a boronic acid under acidic conditions or converted to other boron-containing species:

Reaction Pathways:

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Protodeboronation | TFA, CH₂Cl₂, 0°C → 23°C | 7-Hydroxy-5-methoxy-2-methylindole | Intermediate for C–H activation |

| Oxidation | H₂O₂, NaOH, RT | Boronic acid derivative | Bioconjugation probes |

-

Protodeboronation proceeds via acid-catalyzed cleavage of the B–O bond .

-

Oxidation yields a boronic acid suitable for further bioconjugation or sensing applications .

Directed C–H Functionalization

The indole core participates in regioselective C–H activation reactions. The methoxy group at C5 acts as a directing group for metal-catalyzed functionalization:

Example: Rhodium-catalyzed C3 alkenylation:

| Substrate | Alkyne Partner | Catalyst | Yield (%) |

|---|---|---|---|

| Target compound | Phenylacetylene | [Rh(cod)₂]OTf/PCy₃ | 72 |

Mechanism:

-

Coordination of Rh to the methoxy oxygen.

-

C–H metallation at C3.

Electrophilic Aromatic Substitution

The electron-rich indole ring undergoes electrophilic substitution at C4 and C6 positions:

Reactivity Comparison:

| Electrophile | Position | Relative Rate (vs parent indole) |

|---|---|---|

| HNO₃/AcOH | C4 | 1.8× faster |

| Br₂ (FeBr₃) | C6 | 1.2× faster |

Steric effects from the C2 methyl group suppress substitution at C3 .

Boron-Directed Functionalization

The boronate group enables unique transformations through its Lewis acidic character:

Notable Reactions:

-

Transmetalation: Forms stable complexes with Cu(I)/Cu(II) for Ullmann-type couplings .

-

Diels-Alder Cycloaddition: Acts as electron-deficient dienophile with electron-rich dienes .

Stability and Competing Pathways

Critical stability considerations:

| Condition | Degradation Pathway | Half-life (25°C) |

|---|---|---|

| Aqueous base (pH > 10) | Hydrolysis of boronate | 2.3 h |

| UV light (254 nm) | Radical decomposition | 45 min |

| O₂ atmosphere | Oxidation to borinic acid | 8 h |

Optimal storage: Under inert gas at −20°C in anhydrous THF or DMF .

科学的研究の応用

Case Studies

- NCI Evaluation : In vitro studies have shown that derivatives of indole compounds can inhibit the growth of human tumor cells effectively. For example, a related indole compound demonstrated mean GI50 values (the concentration required to inhibit cell growth by 50%) around 15.72 μM against tested cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of such compounds to specific proteins involved in cancer progression. These studies suggest that the dioxaborolane group enhances the interaction with target proteins, potentially leading to improved therapeutic efficacy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various bacteria and fungi. The presence of the indole structure is often associated with enhanced antibacterial activity.

Case Studies

- Antibacterial Testing : In studies where related compounds were tested against Gram-positive and Gram-negative bacteria, some derivatives exhibited significant zones of inhibition (ZOI). For instance, compounds with similar structures showed ZOI values exceeding 21 mm against Staphylococcus aureus and Bacillus subtilis .

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain derivatives were reported as low as 62.5 μg/mL against Pseudomonas aeruginosa, indicating potent antimicrobial activity .

Summary of Findings

The applications of 5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole span across anticancer and antimicrobial domains. Its unique chemical structure allows it to interact effectively with biological targets:

作用機序

5-メトキシ-2-メチル-7-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-インドールの作用機序は、その特定の用途によって異なります。クロスカップリング反応では、ボロン酸エステル基は、パラジウム触媒反応によって炭素-炭素結合の形成に関与します。インドール核は、その官能基に応じて、酵素や受容体などのさまざまな分子標的と相互作用することができます。

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Position and Reactivity: The 7-boronate substitution in the target compound distinguishes it from analogs like 1-Isobutyl-4-boronate-indole (position 4) and 5-boronate-indole (position 5). Position 7 is less sterically hindered, favoring cross-coupling efficiency .

Boronated Indoles in Drug Development: Compared to NIn-methyl-6-Bpin-tryptophan derivatives , the absence of an amino acid side chain in the target compound limits its direct use in metabolic imaging but broadens its utility in small-molecule drug synthesis.

Thermal and Solubility Properties: The tetramethyl dioxaborolane group improves solubility in polar aprotic solvents (e.g., THF, DMF) compared to arylboronic acids, which often require basic aqueous conditions .

Toxicity and Handling :

- Unlike nitro-substituted boronate indoles (e.g., 4-nitrophenyl-boronate in ), the methoxy and methyl groups in the target compound reduce electrophilic reactivity, lowering acute toxicity risks .

Research Findings and Trends

- Catalytic Efficiency : The target compound’s synthesis benefits from Pd(dppf)Cl₂ , which outperforms Pd(PPh₃)₄ in sterically demanding couplings due to its bulky ligand system .

- Emerging Applications : Boronated indoles are increasingly used in covalent organic frameworks (COFs) for gas storage, where the methoxy group aids in π-π stacking .

- Limitations : The hydrolytic instability of boronate esters under protic conditions necessitates careful handling, contrasting with more stable trifluoroborate salts .

生物活性

5-Methoxy-2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole (CAS No. 919119-61-2) is a synthetic compound belonging to the indole family. Its unique structure incorporates a methoxy group and a dioxaborolane moiety, which may influence its biological properties. This article explores the compound's biological activity, including anticancer potential, antibacterial effects, and other pharmacological properties.

- Molecular Formula : C₁₆H₂₂BNO₃

- Molecular Weight : 287.162 g/mol

- LogP : 2.784 (indicating moderate lipophilicity) .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below is a summary of its key pharmacological properties:

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, compounds similar in structure to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC₅₀ (nM) |

|---|---|---|

| 10h | HeLa | 24 |

| CA-4 | HeLa | 42 |

These findings suggest that structural modifications can enhance the anticancer activity of indole derivatives .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various indole derivatives and evaluated their biological activities. The results indicated that modifications at specific positions significantly influenced their efficacy against cancer cell lines .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents affect the biological activity of indoles. For example, introducing a methyl group at the C–3 position significantly increased antiproliferative activity compared to unsubstituted compounds .

- Mechanism of Action : While specific mechanisms for this compound are not fully elucidated, similar compounds have been shown to induce apoptosis in cancer cells through various pathways including mitochondrial dysfunction and activation of caspases .

Q & A

Q. What are the common synthetic routes for preparing 5-methoxy-2-methyl-7-(pinacolboron)-1H-indole?

Methodological Answer: The synthesis typically involves introducing the boronic ester moiety to the indole scaffold. A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or direct borylation via Miyaura-Suzuki coupling can be employed. For example:

- CuAAC Route : React 7-bromo-5-methoxy-2-methyl-1H-indole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd catalysis (e.g., Pd(dppf)Cl₂) in THF/water, using K₂CO₃ as a base at 80°C for 12–24 hours .

- Direct Borylation : Use bis(pinacolato)diboron (B₂pin₂) with Pd(OAc)₂ and PCy₃ in anhydrous DMSO at 100°C .

Purification : Flash column chromatography (70:30 ethyl acetate/hexane) yields the product with ~50% efficiency. Confirm purity via TLC (Rf ~0.3) and HRMS .

Q. How is the compound’s structure validated post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Key signals include:

- HRMS : Expected [M+H]⁺ matches theoretical mass (e.g., m/z 315.21 for C₁₇H₂₈BN₃O₂) .

- X-ray Crystallography : Refinement via SHELXL or OLEX2 confirms bond angles and boron coordination .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for this boronic ester?

Methodological Answer:

- Catalyst System : Use Pd(PPh₃)₄ (2 mol%) or PdCl₂(dtbpf) for sterically hindered substrates .

- Solvent/Base : THF/H₂O (3:1) with K₂CO₃ or Cs₂CO₃ for mild conditions; DMF/NaOtBu for electron-deficient partners.

- Monitoring : Track reaction progress via LC-MS. Common byproducts (e.g., protodeboronation) are minimized by degassing solvents and avoiding excess base .

Example Conditions :

| Component | Quantity/Concentration |

|---|---|

| Pd catalyst | 2 mol% |

| Aryl halide partner | 1.2 equiv |

| Temperature | 80–100°C |

| Time | 12–24 hours |

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Methodological Answer:

- Disorder in Boron Substituents : The dioxaborolane ring may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .

- Weak Diffraction : Crystallize in low-polarity solvents (e.g., hexane/ethyl acetate) to improve crystal quality.

- Twinned Data : Apply twin refinement in OLEX2 (e.g., BASF parameter) for pseudo-merohedral twinning .

Q. How should researchers address contradictions in spectroscopic data between batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。